Cas no 80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate)

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a brominated heterocyclic compound featuring an imidazothiazole core with an ester functional group. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The ethyl ester group offers additional versatility for hydrolysis or transesterification. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for researchers developing novel bioactive compounds or materials.
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate structure
80353-98-6 structure
Product Name:Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
CAS No:80353-98-6
MF:C8H7BrN2O2S
MW:275.122379541397
MDL:MFCD18426515
CID:1077721
PubChem ID:12744614
Update Time:2025-08-05

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
    • Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
    • ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxilate
    • AKOS015835799
    • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
    • MFCD18426515
    • EN300-8672681
    • 80353-98-6
    • SCHEMBL15545447
    • CS-0151697
    • AF-0711
    • AMWIMQLEHJSRIR-UHFFFAOYSA-N
    • Ethyl2-bromoimidazo[2,1-b]thiazole-6-carboxylate
    • AT13438
    • DB-370230
    • Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
    • MDL: MFCD18426515
    • Inchi: 1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
    • InChI Key: AMWIMQLEHJSRIR-UHFFFAOYSA-N
    • SMILES: BrC1=CN2C=C(C(=O)OCC)N=C2S1

Computed Properties

  • Exact Mass: 273.94116g/mol
  • Monoisotopic Mass: 273.94116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 208-210 ºC (ethanol )
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),

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Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate Suppliers

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(CAS:80353-98-6)Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
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Additional information on Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate: A Comprehensive Overview

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate (CAS No. 80353-98-6) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazothiazole derivatives, which are known for their versatile applications in drug design, photonic materials, and advanced functional materials. The molecule's structure is characterized by a fused imidazo[2,1-b][1,3]thiazole ring system with a bromine substituent at position 2 and an ethyl ester group at position 6. These structural features contribute to its distinctive chemical properties and reactivity.

The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high product quality. This approach not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.

One of the most promising applications of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate lies in its potential as a building block for drug development. The compound's ability to form stable coordination complexes with metal ions has been extensively studied. For example, recent research has demonstrated its utility in constructing metal-organic frameworks (MOFs) with exceptional porosity and surface area. These MOFs have shown great promise in gas storage and catalysis applications.

In addition to its role in materials science, Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has also been investigated for its biological activity. Studies have revealed that the compound exhibits moderate antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes. Furthermore, its bromine substituent enhances its reactivity in certain biochemical pathways, making it a valuable lead compound for developing new antibiotics.

The electronic properties of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies have provided insights into the molecule's frontier molecular orbitals and excited-state dynamics. Such information is crucial for designing optoelectronic materials with tailored electronic properties. Recent advancements in computational modeling have allowed researchers to predict the compound's behavior under various conditions with unprecedented accuracy.

Another area of active research involves the use of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate as a precursor for synthesizing advanced polymers. The compound's carboxylic acid ester group facilitates polymerization reactions under mild conditions. Polymers derived from this compound have shown excellent thermal stability and mechanical strength, making them ideal candidates for high-performance applications such as aerospace materials and electronic packaging.

Despite its numerous advantages, the synthesis and application of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate present several challenges. For instance, the bromine substituent can introduce steric hindrance during certain reactions, requiring careful optimization of reaction conditions. Additionally, the compound's sensitivity to moisture necessitates rigorous control over storage and handling conditions to prevent degradation.

Recent breakthroughs in green chemistry have also influenced the development of more sustainable methods for synthesizing Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate. Researchers have explored the use of biodegradable solvents and catalysts to minimize environmental impact while maintaining product quality. These efforts align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion, Ethyl 2-bromoimidazo[2,1-b][1,,

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Amadis Chemical Company Limited
(CAS:80353-98-6)Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
A1176799
Purity:99%/99%
Quantity:5g/10g
Price ($):434.0/760.0
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